molecular formula C15H15FN2O3S B563217 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine CAS No. 849470-61-7

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine

Cat. No.: B563217
CAS No.: 849470-61-7
M. Wt: 322.354
InChI Key: GVZFJSDYLVRTLG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)-5-carboxyl-6-isopropyl-2-methylsulfonylpyrimidine

    Reduction: 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity to certain targets, while the formyl and methylsulfonyl groups can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-5-formyl-6-methyl-2-methylsulfonylpyrimidine
  • 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-ethylsulfonylpyrimidine
  • 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyridine

Uniqueness

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the fluorophenyl group can enhance its biological activity and binding affinity, while the formyl, isopropyl, and methylsulfonyl groups contribute to its distinct chemical properties and reactivity .

Biological Activity

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine, also known by its CAS number 147118-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula of the compound is C16H18FN3O3SC_{16}H_{18}FN_{3}O_{3}S with a molecular weight of approximately 351.40 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological interactions.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC16H18FN3O3S
Molecular Weight351.40 g/mol
CAS Number147118-37-4
Physical StateSolid
Purity99%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory markers

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Additionally, the presence of the formyl group may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.
  • Anticancer Activity Assessment : In a study focused on breast cancer cell lines, the compound was shown to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.
  • Inflammation Model : In vivo studies using animal models for arthritis indicated that treatment with the compound resulted in reduced swelling and inflammation markers, suggesting a promising avenue for anti-inflammatory drug development.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFJSDYLVRTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652589
Record name 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849470-61-7
Record name 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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